1-(4-Nitrothiophen-2-yl)ethanone

Beschreibung

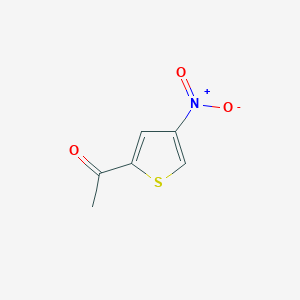

1-(4-Nitrothiophen-2-yl)ethanone is a nitro-substituted thiophene derivative characterized by a ketone group at the 2-position and a nitro group at the 4-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

1-(4-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURKVQAOBMRVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343990 | |

| Record name | 2-ACETYL-4-NITROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42791-51-5 | |

| Record name | 2-ACETYL-4-NITROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

1-(4-Nitrothiophen-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the nitration of 2-acetylthiophene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial production methods for 1-(4-Nitrothiophen-2-yl)ethanone may involve similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(4-Nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of nitrothiophene derivatives, including 1-(4-Nitrothiophen-2-yl)ethanone. Research indicates that compounds in this class can be engineered to overcome bacterial efflux mechanisms, enhancing their efficacy against pathogens such as Escherichia coli and Klebsiella spp. . The nitro group in these compounds is crucial for their activation by bacterial nitroreductases, leading to bactericidal activity.

Case Study: Nitrothiophene Carboxamides

A study published in Scientific Reports examined a series of nitrothiophene carboxamides, which demonstrated potent antibacterial effects. These compounds were optimized using structure-based design algorithms to improve their binding affinity and reduce efflux liability. The findings suggest that 1-(4-Nitrothiophen-2-yl)ethanone could serve as a lead compound for developing new antibacterial agents .

Anti-inflammatory Applications

Mechanisms of Action

The compound has been investigated for its potential anti-inflammatory properties. Research indicates that certain nitrothiophene derivatives can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests that 1-(4-Nitrothiophen-2-yl)ethanone may play a role in therapeutic strategies targeting inflammatory diseases.

Material Science

Synthesis of Functional Materials

1-(4-Nitrothiophen-2-yl)ethanone serves as a precursor for synthesizing various functional materials, including polymers and organic semiconductors. Its thiophene moiety allows for the formation of conductive materials with applications in organic electronics .

Table: Comparison of Properties of Nitrothiophene Derivatives

| Compound Name | Formula | MW (g/mol) | Boiling Point (°C) | Application Area |

|---|---|---|---|---|

| 1-(4-Nitrothiophen-2-yl)ethanone | C₆H₅NO₃S | 171.17 | Not available | Antibacterial, Anti-inflammatory |

| 5-(Nitrothiophen-2-yl)-1,3,4-thiadiazole | C₈H₆N₄O₂S₂ | 246.29 | Not available | Antiparasitic |

| 3-(5-Nitrothiophen-2-yl)-1-(2,3,4,6-tetrahydroxyphenyl)prop-2-en-1-one | C₁₄H₁₁N₃O₅S | 305.32 | Not available | Antimicrobial |

Synthesis and Characterization

The synthesis of 1-(4-Nitrothiophen-2-yl)ethanone typically involves the reaction of thiophene derivatives with appropriate acylating agents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Wirkmechanismus

The mechanism of action of 1-(4-Nitrothiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethanone group can participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Nitro and Thiophene Groups

- P22077 (1-(5-((2,4-Difluorophenyl)thio)-4-nitrothiophen-2-yl)ethanone): Structural Differences: P22077 includes a 2,4-difluorophenylthio substituent at the 5-position of the thiophene ring, unlike the simpler 1-(4-Nitrothiophen-2-yl)ethanone. Biological Activity: P22077 inhibits ubiquitin-specific protease 7 (USP7), demonstrating antitumor effects in neuroblastoma models. The nitro group likely enhances electrophilicity, facilitating interactions with biological targets .

Nitro-Substituted Aromatic Ethanones

- 1-(4-Methyl-3-nitrophenyl)ethanone (CAS 5333-27-7): Structure: Features a nitro group on a methyl-substituted benzene ring. heterocyclic ring systems .

- 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 20765-22-4): Structure: Contains two aryl groups (methoxyphenyl and nitrophenyl) attached to ethanone. Applications: Such bifunctional ethanones are often used in photochemical studies or as intermediates in organic synthesis .

Physicochemical Properties

- Melting Points: 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone: 149–150°C . 1-(3,4-Dihydroxy-5-nitrophenyl)-2-(4-methoxyphenyl)ethanone: 88–89°C . Inference: Nitro and hydroxyl/methoxy substituents significantly influence melting points, with polar groups increasing intermolecular forces.

- Molecular Weights: Thiophene-based ethanones (e.g., P22077): Higher molecular weight (~340 g/mol) due to additional substituents . Simple nitroaryl ethanones (e.g., 1-(4-methyl-3-nitrophenyl)ethanone): ~195 g/mol .

Comparative Data Table

Key Research Findings

- Nitro Group Impact : The nitro group enhances electrophilicity and hydrogen-bonding capacity, critical for target engagement in both antimalarial and antitumor compounds .

- Ring System Differences: Thiophene-based ethanones exhibit distinct electronic properties compared to benzene or indole derivatives, influencing solubility and reactivity .

- Synthetic Flexibility : Functionalization at the thiophene 5-position (e.g., via Suzuki coupling) allows for modular drug design, as seen in P22077 .

Biologische Aktivität

1-(4-Nitrothiophen-2-yl)ethanone, also known by its CAS number 42791-51-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiprotozoal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Nitrothiophen-2-yl)ethanone features a nitro group attached to a thiophene ring, which is known to influence its biological activity. The presence of the nitro group is critical for the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to nitrothiophene derivatives. For instance, nitrothiophene carboxamides have demonstrated potent antibacterial activity against various strains of E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

The mechanism by which these compounds exert their antibacterial effects often involves activation by bacterial nitroreductases. This activation is crucial as it transforms the prodrugs into their active forms, which then inhibit bacterial growth. Specifically, compounds containing the nitrothiophene moiety have been shown to interact significantly with efflux pumps in bacteria, which are responsible for drug resistance .

Antiprotozoal Activity

1-(4-Nitrothiophen-2-yl)ethanone and its derivatives have also been evaluated for antiprotozoal activity, particularly against Leishmania major. A series of novel derivatives based on thiadiazole containing nitrothiophene showed promising results in inhibiting promastigote forms of L. major with IC50 values significantly lower than standard treatments .

Case Study: Thiadiazole Derivatives

In a study involving 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, one compound exhibited an IC50 value of 11.2 µg/mL after 24 hours, making it over four times more effective than Glucantime (a standard leishmaniasis treatment) . This highlights the potential of nitrothiophene-containing compounds in treating parasitic infections.

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-(4-Nitrothiophen-2-yl)ethanone and related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.